molecular formula C17H15FN4OS B2844726 (E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide CAS No. 307346-59-4

(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide

Cat. No.: B2844726
CAS No.: 307346-59-4
M. Wt: 342.39
InChI Key: MBEOLDWSUFOFGX-VXLYETTFSA-N
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Description

The compound (E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide (referred to as 24c in ) is a benzimidazole-based hydrazide derivative. Its structure features:

  • A 1-methyl-1H-benzimidazole core with a thioether (-S-) linkage.
  • An acetohydrazide group connected to a 4-fluorobenzylidene substituent in the E-configuration .

Properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c1-22-15-5-3-2-4-14(15)20-17(22)24-11-16(23)21-19-10-12-6-8-13(18)9-7-12/h2-10H,11H2,1H3,(H,21,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEOLDWSUFOFGX-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing on various studies and data.

Synthesis

The compound is synthesized through a condensation reaction involving 4-fluorobenzaldehyde and 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide. The reaction typically utilizes solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzimidazole have shown promising results against various cancer cell lines, demonstrating high efficacy in inhibiting cell proliferation.

Compound Cell Line IC50 (µM) Activity
Compound 5A549 (Lung Cancer)2.12High
Compound 6HCC827 (Lung Cancer)5.13Moderate
Compound 8NCI-H358 (Lung Cancer)0.85Very High

The above data reflects findings from a study that evaluated multiple compounds for their cytotoxic effects against lung cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell viability .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been assessed, showing effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds derived from benzothiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) as low as 50 µg/mL .

Microorganism Compound MIC (µg/mL)
Staphylococcus aureusCompound X50
Escherichia coliCompound Y50

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • DNA Interaction : Compounds have been shown to bind to DNA, particularly within the minor groove, influencing cellular processes related to proliferation and apoptosis .
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer cell metabolism, leading to reduced tumor growth.
  • Reactive Oxygen Species (ROS) : Certain studies suggest that these compounds may induce oxidative stress in cancer cells, leading to programmed cell death .

Case Studies

In a notable case study involving a derivative of this compound, researchers observed substantial tumor regression in murine models treated with the compound compared to controls. The study highlighted not only the efficacy but also the relatively low toxicity profile observed in normal tissues, suggesting a favorable therapeutic index for further development .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through a condensation reaction between 4-fluorobenzaldehyde and 2-thioacetohydrazide. The reaction typically involves refluxing the reactants in ethanol with a catalytic amount of glacial acetic acid. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound, which typically yields a solid product with specific melting points and spectral data indicative of its chemical structure .

Pharmacological Properties

Research indicates that hydrazone derivatives, including (E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide, exhibit diverse biological activities. These properties include:

  • Antimicrobial Activity : Studies have shown that hydrazones possess significant antimicrobial properties against various bacterial and fungal strains. This makes them potential candidates for developing new antimicrobial agents .
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting their potential use in cancer therapy. The mechanism often involves inducing apoptosis in cancerous cells .
  • Antioxidant Activity : Certain hydrazone compounds have been reported to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Applications in Medicinal Chemistry

The unique structural features of this compound lend themselves to various applications in medicinal chemistry:

  • Drug Development : The compound's ability to interact with biological targets makes it a candidate for further drug development, particularly in the fields of antimicrobial and anticancer therapies.
  • Biological Probes : Due to its specific reactivity and interaction with biological molecules, it can serve as a probe in biochemical research to study enzyme activities or cellular processes.
  • Therapeutic Agents : Its pharmacological profile suggests that it could be developed into a therapeutic agent for treating infections or cancers, pending further clinical studies.

Case Studies

Several studies have documented the synthesis and evaluation of hydrazone derivatives similar to this compound:

  • Study on Antimicrobial Activity : A comparative study assessed various hydrazones against standard microbial strains, revealing that certain substitutions on the benzylidene moiety significantly enhanced antimicrobial efficacy .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that modifications to the hydrazone structure could lead to increased cytotoxicity, indicating the importance of structural optimization in drug design .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The benzylidene substituent significantly influences melting points, solubility, and reactivity. Key examples include:

Compound Name (ID) Substituent on Benzylidene Yield (%) Melting Point (°C) Key Functional Groups
24c (Target) 4-Fluoro 80 268–269 -F, -N=CH, thioether
24b 4-Nitro 77 213–214 -NO2, -N=CH, thioether
24a Unsubstituted 82 254–255 -H, -N=CH, thioether
13b 4-Methoxy 60 287–298 -OCH3, -N=CH, thioether
8a Benzylidene (no halogen) 88 Not reported -H, -N=CH, thioether

Observations :

  • Electron-withdrawing groups (e.g., -NO2 in 24b) lower melting points compared to electron-donating groups (e.g., -OCH3 in 13b) .
  • Fluorine’s strong electronegativity in 24c enhances intermolecular interactions (e.g., dipole-dipole, hydrogen bonding), leading to higher thermal stability .
Antibacterial Activity ():
  • 24c and analogues (24a–c ) were tested against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
  • 24c showed moderate activity (MIC: 16 µg/mL for S. aureus), outperformed by 24b (MIC: 8 µg/mL), likely due to nitro groups enhancing membrane penetration .
Anticancer Activity ():
  • Benzothiazole hydrazides (e.g., 4d , 4h ) demonstrated IC₅₀ values of 12–18 µM against glioma (C6) and breast cancer (MCF-7) cells .
  • Triazole-thioacetohydrazides () inhibited melanoma (IGR39) cell migration (IC₅₀: 5–10 µM), with selectivity over healthy cells .

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -NO2) enhance antibacterial activity but reduce thermal stability. Bulky substituents (e.g., biphenyl in 7, ) may hinder membrane permeability, reducing efficacy .

Preparation Methods

Synthetic Strategy and Reaction Pathways

The target molecule comprises three structural motifs:

  • A 1-methyl-1H-benzo[d]imidazole core.
  • A thioacetohydrazide side chain.
  • A 4-fluorobenzylidene Schiff base substituent.

The synthesis follows a sequential pathway:

  • Step 1: Preparation of 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide.
  • Step 2: Condensation with 4-fluorobenzaldehyde to form the Schiff base.

Synthesis of 2-((1-Methyl-1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Starting Materials and Reaction Conditions

  • 1-Methyl-1H-benzo[d]imidazole-2-thiol (1.0 equiv) reacts with ethyl chloroacetate (1.2 equiv) in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.
  • The mixture is stirred at 80–90°C for 6–8 hours , yielding ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate .
Key Reaction:

$$
\text{1-Methyl-1H-benzo[d]imidazole-2-thiol} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{DMF, 80°C}} \text{Ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate}
$$

Hydrazinolysis to Form the Hydrazide

  • The ester intermediate is treated with hydrazine hydrate (2.0 equiv) in ethanol under reflux for 4–6 hours .
  • The product, 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide , is isolated via filtration and recrystallized from ethanol (Yield: 75–82% ).
Analytical Validation:
  • IR (KBr): 3280 cm$$^{-1}$$ (N–H stretch), 1665 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C–S).
  • $$^1$$H NMR (DMSO-d$$6$$): δ 3.85 (s, 3H, N–CH$$3$$), 4.12 (s, 2H, S–CH$$_2$$), 7.25–7.85 (m, 4H, aromatic), 9.45 (s, 1H, NH).

Schiff Base Formation with 4-Fluorobenzaldehyde

Condensation Reaction

  • 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide (1.0 equiv) and 4-fluorobenzaldehyde (1.1 equiv) are refluxed in absolute ethanol with catalytic glacial acetic acid (0.5 mL) for 3–4 hours .
  • The Schiff base precipitates upon cooling and is purified via recrystallization from ethanol (Yield: 78–85% ).
Key Reaction:

$$
\text{Hydrazide} + \text{4-Fluorobenzaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{(E)-N'-(4-Fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide}
$$

Mechanistic Insights

  • The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine (C=N) bond.
  • E/Z isomerism is avoided by using excess aldehyde and acidic conditions, favoring the thermodynamically stable E-isomer .

Spectroscopic Characterization and Validation

Infrared Spectroscopy (IR)

  • C=N Stretch: 1590–1605 cm$$^{-1}$$ (Schiff base).
  • N–H Stretch: 3250–3300 cm$$^{-1}$$ (hydrazide).
  • C–F Stretch: 1220–1240 cm$$^{-1}$$.

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (400 MHz, DMSO-d$$_6$$):
  • δ 8.35 (s, 1H, N=CH), 7.70–7.25 (m, 8H, aromatic), 4.15 (s, 2H, S–CH$$2$$), 3.88 (s, 3H, N–CH$$3$$).
$$^{13}$$C NMR (100 MHz, DMSO-d$$_6$$):
  • δ 162.5 (C=N), 160.1 (C–F), 140.2–115.3 (aromatic carbons), 45.2 (S–CH$$_2$$).

Mass Spectrometry (MS)

  • Molecular Ion Peak: m/z 385.1 [M+H]$$^+$$ (Calculated: 384.4).

Optimization and Challenges

Solvent and Temperature Effects

  • Ethanol outperforms DMF or THF due to better solubility of intermediates and milder reaction conditions.
  • Reflux temperatures (78–80°C ) ensure complete imine formation without side products.

Purity and Yield Enhancements

  • Recrystallization Solvents: Ethanol (for hydrazide) and ethanol/water (9:1) (for Schiff base) achieve >95% purity.
  • Catalytic Acid: Acetic acid (0.5–1.0 equiv) accelerates condensation while minimizing hydrolysis.

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

  • A 2018 study reported a 20-minute reaction time using microwave irradiation (300 W, 100°C), yielding 88% product .
  • Advantages: Reduced energy consumption, higher yields.

Solid-Phase Synthesis

  • Immobilized hydrazide on silica gel reacts with 4-fluorobenzaldehyde in toluene , enabling catalyst-free isolation (Yield: 82% ).

Q & A

Basic: What are the optimal synthetic routes for (E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide?

Methodological Answer:
The synthesis typically involves a multi-step process:

Condensation Reaction : React 2-((1-methyl-1H-benzimidazol-2-yl)thio)acetohydrazide with 4-fluorobenzaldehyde in ethanol under reflux (80–90°C) for 4–6 hours .

Catalyst Optimization : Use glacial acetic acid as a catalyst to enhance the Schiff base formation (E-configuration).

Purification : Recrystallize the product from methanol or ethanol to achieve >80% yield .
Key Data : Yield (80%), melting point (268–269°C), and confirmation of the E-isomer via 1H^1H-NMR (δ 8.26–8.30 ppm for N=CH) .

Basic: How is the compound characterized spectroscopically?

Methodological Answer:

  • 1H^1H-NMR : Key signals include δ 2.93–3.13 ppm (COCH2_2), δ 8.06–8.30 ppm (N=CH), and δ 11.82–12.04 ppm (NH) .
  • IR Spectroscopy : Peaks at 3200 cm1^{-1} (NH stretching) and 1693 cm1^{-1} (C=O stretching) confirm hydrazide and benzimidazole moieties .
  • Elemental Analysis : Validate purity via C, H, N percentages (e.g., C 70.62%, H 4.98%, N 17.58% for analogous compounds) .

Basic: What structural features influence its biological activity?

Methodological Answer:

  • Benzimidazole Core : Enhances DNA intercalation or enzyme inhibition (e.g., antimicrobial targets) .
  • 4-Fluorobenzylidene Group : Improves lipophilicity and target selectivity via fluorine’s electronegativity .
  • Thioether Linkage : Stabilizes the molecule’s conformation and enhances metabolic resistance .

Advanced: How can crystallographic data resolve structural ambiguities?

Methodological Answer:

  • Software : Use SHELXL for refinement and SHELXS for structure solution. High-resolution data (d-spacing < 1.0 Å) reduces R-factor discrepancies .
  • Twinned Data : Apply Hooft parameterization in SHELXL to handle pseudo-merohedral twinning .
  • Validation : Cross-check with CCDC databases for bond-length outliers (e.g., C-N bonds in hydrazide groups) .

Advanced: How to address contradictions in biological activity data (e.g., antibacterial vs. anticancer)?

Methodological Answer:

Assay Standardization : Use CLSI guidelines for antimicrobial testing and NCI-60 panels for anticancer activity to minimize protocol variability .

SAR Analysis : Compare substituent effects (e.g., nitro vs. fluoro groups in analogues). For example, 4-nitro derivatives show higher antibacterial activity (MIC 2 µg/mL) but lower anticancer potency (IC50_{50} >50 µM) .

Target Profiling : Perform kinase assays or molecular docking to identify off-target interactions (e.g., EGFR vs. Topoisomerase II) .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling.
  • Validation : Compare docking poses with crystallographic data (RMSD < 2.0 Å). For example, the compound’s benzimidazole moiety aligns with ATP-binding pockets in kinase targets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., hydrogen bonding with Asp86 in E. coli DNA gyrase) .

Advanced: How to optimize reaction conditions for scale-up?

Methodological Answer:

  • Solvent Screening : Compare DMF (high polarity, 85% yield) vs. ethanol (eco-friendly, 75% yield) for condensation reactions .
  • Catalyst Loading : Test 1–5 mol% acetic acid; >3 mol% accelerates reaction but may degrade the benzimidazole core .
  • Workflow Automation : Use flow chemistry for continuous synthesis, reducing reaction time from 6 hours to 30 minutes .

Advanced: How to resolve stereochemical uncertainties in synthesis?

Methodological Answer:

  • Chiral HPLC : Separate E/Z isomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) .
  • NOE Spectroscopy : Confirm E-configuration via spatial proximity of N=CH and aromatic protons .
  • X-ray Diffraction : Resolve absolute configuration (e.g., C8–N2–N3–C9 torsion angle = 178.5° for E-isomer) .

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